molecular formula C22H22N2O5S2 B11168759 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide

Cat. No.: B11168759
M. Wt: 458.6 g/mol
InChI Key: NKUNVNQCFBPUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features both sulfonyl and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of benzene derivatives followed by the introduction of the sulfamoyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl and sulfamoyl groups into their corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl or sulfamoyl groups with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfamoyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [(2-phenylethynyl)sulfonyl]-
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(BENZENESULFONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of sulfonyl and sulfamoyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong interactions with molecular targets.

Properties

Molecular Formula

C22H22N2O5S2

Molecular Weight

458.6 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H22N2O5S2/c25-22(17-30(26,27)20-9-5-2-6-10-20)24-19-11-13-21(14-12-19)31(28,29)23-16-15-18-7-3-1-4-8-18/h1-14,23H,15-17H2,(H,24,25)

InChI Key

NKUNVNQCFBPUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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